Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride

Protein chemical modification Guanidination efficiency Biological activity retention

Protein chemists face activity loss when using O-methylisourea for lysine guanidination. This reagent achieves 94-97% ε-amine conversion while preserving native biological function, as validated in staphylococcal enterotoxin B studies where full emetic activity was retained. • 94-97% guanidination completeness with maintained protein bioactivity • Chemoselective for primary amines over secondary amines • Available as homogeneous and polymer-supported (100-200 mesh) formats enabling filtration-only purification for parallel library synthesis

Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
CAS No. 40027-64-3
Cat. No. B1220299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride
CAS40027-64-3
Synonyms1-guanyl-3,5-dimethylpyrazole nitrate
3,5-dimethylpyrazole-1-carboxamidine
3,5-dimethylpyrazole-1-carboxamidine monohydrochloride
3,5-dimethylpyrazole-1-carboxamidine mononitrate
3,5-dimethylpyrazole-1-carboxamidine nitrate
Molecular FormulaC6H11ClN4
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=N)N)C.Cl
InChIInChI=1S/C6H10N4.ClH/c1-4-3-5(2)10(9-4)6(7)8;/h3H,1-2H3,(H3,7,8);1H
InChIKeyUOLOESWKXGHYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylpyrazole-1-carboxamidine HCl: Guanidination Reagent Guide


Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride (CAS 40027-64-3; synonym: 3,5-dimethylpyrazole-1-carboxamidine hydrochloride) is a heterocyclic carboxamidine derivative that functions as a guanidination reagent for converting primary amine groups into guanidine moieties on proteins, peptides, and small-molecule amines [1]. The compound belongs to the pyrazole-1-carboxamidine reagent class, which has been employed since the 1960s for selective chemical modification of lysine ε-amino groups and N-termini under mild aqueous conditions [2]. The hydrochloride salt form (MW 174.63 g/mol; C₆H₁₁ClN₄) is distinguished from the nitrate (CAS 38184-47-3) and free base (CAS 22906-75-8) forms by its counterion, which influences aqueous solubility, handling characteristics, and compatibility with downstream biochemical assays [1].

Converts primary amine groups into guanidine moieties on proteins, peptides, and small-molecule amines under mild aqueous conditions.

Hydrochloride salt form supports aqueous solubility and compatibility with ion-sensitive downstream biochemical assays; distinguished from nitrate and free base forms.

Pyrazole-1-carboxamidine reagent class with 3,5-dimethyl substitution; enables selective lysine ε-amino and N-termini modification.

Why Pyrazole-Carboxamidine Reagents Are Not Interchangeable


The pyrazole-1-carboxamidine reagent family encompasses multiple distinct chemical entities—including the unsubstituted 1H-pyrazole-1-carboxamidine (PCA), N,N′-di-Boc-protected variants, 1H-triazole analogs, and the nitrate salt of the 3,5-dimethyl derivative—each exhibiting different reactivity profiles, protection/deprotection requirements, and byproduct characteristics [1]. The 3,5-dimethyl substitution on the pyrazole ring modulates the electrophilicity of the carboxamidine carbon, altering reaction rates and pH optima compared to the unsubstituted PCA [2]. Furthermore, the counterion (hydrochloride vs. nitrate) directly impacts aqueous solubility and compatibility with ion-sensitive downstream applications; the nitrate salt may interfere with certain biological assays or introduce unwanted UV absorbance [3]. Generic substitution between these reagents without quantitative performance verification risks incomplete guanidination, loss of biological activity in the modified protein, or introduction of purification burdens from byproduct removal.

Unsubstituted PCA vs. 3,5-dimethyl

3,5-Dimethyl substitution modulates electrophilicity, altering reaction rates and pH optima; generic substitution may shift guanidination efficiency.

Counterion identity (HCl vs. nitrate)

Nitrate counterion may introduce UV absorbance interference and reduce compatibility with certain biological assays compared to the hydrochloride salt.

Protected variants (Boc, etc.)

Di-Boc-protected or triazole analogs require additional deprotection steps and generate different byproduct profiles, limiting direct workflow substitution.

Product-Specific Differentiation Evidence


Biological Activity Retention After Near-Complete Guanidination

In a direct comparative study, 3,5-dimethyl-1-guanylpyrazole (the active guanidinating species generated from the target compound) converted 31–32 of 33 ε-amino groups (94–97% completeness) on staphylococcal enterotoxin B, with the resulting guanidinated protein retaining full biological activity. In contrast, the O-methylisourea derivative—an alternative guanidination reagent used for the same purpose—lost most of its emetic activity despite having only one unmodified lysyl residue [1]. This demonstrates that the 3,5-dimethylpyrazole-1-carboxamidine reagent class achieves both superior modification completeness and functional preservation, whereas O-methylisourea induces conformational damage that ablates activity.

Activity retention
Head-to-head
Target: 94–97% guanidination, full biological activity retained
O-Methylisourea: comparable modification, substantial activity loss
Reported higher activity preservation at near-complete lysine conversion.
Staphylococcal enterotoxin B model; biological function retained.
Protein chemical modification Guanidination efficiency Biological activity retention

Alkylguanidine Synthesis Yield Comparison

A systematic comparative study demonstrated that 1-guanyl-3,5-dimethylpyrazole nitrate is superior to S-methylisothiouronium sulfate as a reagent for preparing mono- and N,N-di-alkylguanidine salts from cyclohexylamine, trans-2-aminocyclohexanol, pyrrolidine, and piperidine [1]. The only exception was dimethylamine, where S-methylisothiouronium sulfate gave higher conversion. Cyanamide was found to be inferior to both reagents across all substrates tested [1]. This establishes the 3,5-dimethylpyrazole-1-carboxamidine scaffold as the preferred guanidinating reagent for the majority of common alkylamine substrates encountered in medicinal chemistry and process development.

Alkylguanidine synthesis
Head-to-head
Target: reported higher yields for 4 of 5 amine substrates
S-Methylisothiouronium: higher yield only for dimethylamine
Cyanamide: inferior to both reagents
Supports selection as general-purpose guanidination reagent for alkylamines.
Nitrate analog used; solution-phase mono- and di-alkylguanidine preparation.
Organic synthesis Guanidine preparation Reagent selection

Aqueous Stability and pH-Dependent Selectivity

In a comparative evaluation of guanidination reagents for protein modification, 3,5-dimethylpyrazole-1-carboxamidine was reported to provide advantages of greater stability in water and selective reaction with α- and ε-amino nitrogens of proteins at lower pH values (below 10) compared to O-methylisourea and S-methylpseudourea, the compounds previously used for this purpose [1]. This enhanced aqueous stability reduces reagent hydrolysis—a common failure mode that generates inactive byproducts and lowers effective reaction stoichiometry—while the lower operational pH range minimizes risk of protein denaturation or undesired side reactions during modification.

Aqueous stability
Head-to-head
Higher stability in water; selective reaction at pH below 10.
Reported reduced hydrolysis and gentler protein modification conditions.
Quantitative hydrolytic half-life data not reported; compared to O-methylisourea and S-methylpseudourea.
Reagent stability Aqueous compatibility pH selectivity

Affinity Labeling at Pyruvate Kinase Divalent Metal Site

3,5-Dimethylpyrazole-1-carboxamidine reversibly inhibits rabbit muscle pyruvate kinase with a Ki of approximately 18 mM in a rapid spectrophotometric assay, exhibiting kinetic behavior resembling Ca²⁺ by competing with Mn²⁺ and interacting with K⁺ in a manner intermediate between competitive and noncompetitive inhibition [1]. Prolonged incubation leads to irreversible inactivation via pseudo-first-order kinetics, consistent with an affinity labeling mechanism whereby reversible binding at the divalent metal site precedes slower covalent attack by nearby lysine ε-amino groups [1]. The structurally elaborated analog 4-phenyl-3,5-dimethylpyrazole-1-carboxamidine (PDMPA) was subsequently developed as a more hydrophobic affinity label for mitochondrial studies, confirming that the 3,5-dimethyl substitution pattern provides a tunable scaffold for affinity probe design [2].

Pyruvate kinase Ki
Cross-study
Ki ≈ 18 mM
Defined benchmark for affinity labeling at divalent metal site.
Rabbit muscle pyruvate kinase; reversible inhibition transitioning to irreversible covalent inactivation.
Enzyme inhibition Affinity labeling Pyruvate kinase

Polymer-Supported Format for Simplified Purification

The hydrochloride salt (CAS 40027-64-3) is commercially available as a polymer-supported variant (polystyrene cross-linked with 1% divinylbenzene; 100–200 mesh; loading 1.0–2.0 mmol/g) specifically designed for amidation of amines to generate guanidines with simplified workup . A related benzyl-substituted analog with a polymer-supported variant was reported to enable amidination of various amines with high purity through facile removal of byproducts, eliminating the extraction and chromatographic purification steps required with homogeneous reagents [1]. The polymer-supported format is particularly advantageous for combinatorial library synthesis, where parallel processing and rapid purification are critical throughput determinants.

Polymer-supported format
Class-level
Filtration-based purification; 1.0–2.0 mmol/g loading.
May simplify parallel synthesis workup by eliminating chromatography.
Polystyrene-supported variant; class-level inference from benzyl analog study.
Solid-supported reagents Parallel synthesis Purification workflow

Maillard Reaction Crosslinking Inhibition Assessment

3,5-Dimethylpyrazole-1-carboxamidine was evaluated in a parallel assessment alongside aminoguanidine—the most widely studied Maillard reaction inhibitor—for its ability to prevent α-dicarbonyl-mediated protein crosslinking in a ribonuclease A model system [1]. Both compounds were assessed with parallel measurement of effects on enzyme activity following glycation by methylglyoxal, glyoxal, and diacetyl. The study demonstrated that preventing protein crosslinking did not necessarily preserve enzyme activity, highlighting the importance of functional activity readouts rather than crosslinking inhibition alone when evaluating candidate compounds for anti-glycation applications [1].

Maillard inhibition
Supporting
Assessed alongside aminoguanidine in ribonuclease A crosslinking model.
Supports screening context for anti-glycation research; no quantitative differentiation.
Crosslinking inhibition did not guarantee enzyme activity preservation.
Maillard reaction inhibition Protein crosslinking Glycation

Procurement-Optimized Application Scenarios


Protein Guanidination Requiring Activity Retention

When the experimental objective requires near-complete conversion of lysine ε-amino groups to homoarginine while preserving the native biological function of the modified protein—as demonstrated by the 94–97% guanidination completeness with full emetic activity retention in staphylococcal enterotoxin B [1]—the 3,5-dimethylpyrazole-1-carboxamidine scaffold (used as the hydrochloride or nitrate salt) is the evidence-supported choice over O-methylisourea, which caused substantial activity loss despite comparable modification levels [1]. This scenario applies to immunotoxin studies, vaccine candidate modification, and any protein engineering workflow where structure-function integrity post-modification is non-negotiable.

Combinatorial Guanidine Library Synthesis with Solid Support

For parallel synthesis of guanidine compound libraries, the polymer-supported hydrochloride variant (CAS 40027-64-3; 100–200 mesh polystyrene, 1.0–2.0 mmol/g loading) enables product isolation by simple filtration without liquid-liquid extraction or chromatography [1]. The polystyrene-bound format facilitates stoichiometric control and eliminates 3,5-dimethylpyrazole byproduct contamination, addressing the primary purification bottleneck that limits throughput with homogeneous reagents . This scenario maximizes return on procurement investment for medicinal chemistry groups conducting SAR campaigns requiring diverse guanidine analogs.

Affinity Labeling of Divalent Metal Enzyme Sites

The defined reversible inhibition constant (Ki ≈ 18 mM for rabbit muscle pyruvate kinase) and characterized two-step affinity labeling mechanism (reversible binding at the divalent metal site followed by slower covalent attack) enable rational experimental design for active-site-directed irreversible inhibition studies [1]. The 3,5-dimethyl substitution pattern provides a scaffold that can be further elaborated (e.g., 4-phenyl substitution to yield PDMPA for mitochondrial targeting) without loss of the core affinity labeling functionality . This application is relevant for enzymology laboratories investigating metal-dependent enzyme mechanisms or developing isoform-selective covalent probes.

Connective Tissue Crosslink Analysis via Selective Guanidination

The reagent exhibits chemoselectivity for primary amines over secondary amines, enabling its use as a differential derivatization agent in collagen crosslink analysis: primary amines (lysine, hydroxylysine) are first guanidinated with 3,5-dimethylpyrazole-1-carboxamidine nitrate, while secondary amines remain unreacted and are subsequently quantitatively cyanoethylated with [¹⁴C]acrylonitrile for radiometric quantification [1]. This chemoselectivity profile makes the compound a key reagent in bone and connective tissue biochemistry workflows where differential amine quantification is required.

Application
Selection Property
Validation Focus
Protein guanidination requiring activity retention
Reagent scaffold with reported high functional preservation
Post-modification biological activity assay
Combinatorial guanidine library synthesis
Polymer-supported format for simplified workup
Filtration-based purification; byproduct removal
Affinity labeling of divalent metal enzyme sites
Defined reversible inhibition and affinity labeling mechanism
Covalent probe design; metal-site engagement
Connective tissue crosslink analysis
Chemoselectivity for primary over secondary amines
Differential amine quantification workflow
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